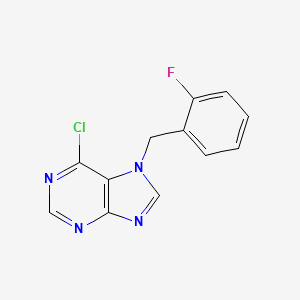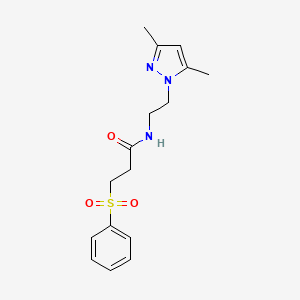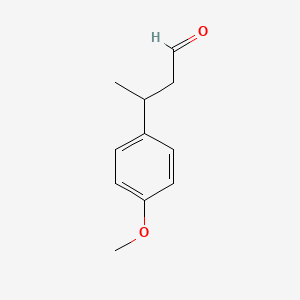![molecular formula C21H21FN4O B2430103 2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide CAS No. 1251688-86-4](/img/structure/B2430103.png)
2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide” is likely to be a solid substance . It contains several functional groups including a methoxy group, a morpholine ring, an oxadiazole ring, and a benzamide group. These groups could contribute to its physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions . The oxadiazole ring, for example, can be formed through the cyclization of a hydrazide and a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole ring . The morpholine ring could introduce some steric hindrance. Intramolecular hydrogen bonding might occur between the amide group and the oxadiazole ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing oxadiazole ring and the electron-donating methoxy group. The amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could increase its solubility in water, while the oxadiazole ring could increase its stability .科学的研究の応用
Antimicrobial Activities
Some novel derivatives, including those with morpholine components and 1,3,4-oxadiazol-2-yl groups, have been synthesized and screened for their antimicrobial activities. These compounds, through various synthetic pathways, have shown good to moderate activities against a range of microorganisms, suggesting their potential as antimicrobial agents. The synthesis of such compounds typically involves multiple steps, including the formation of Schiff bases and Mannich base derivatives, highlighting the chemical versatility and potential pharmacological applications of these molecules (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, featuring morpholine or oxadiazole structures, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have identified compounds with significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac. Such research underscores the potential of these compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Gastrokinetic Agents
Research into novel benzamides, including those with morpholine structures, has led to the identification of potent gastrokinetic agents. These compounds have been shown to significantly enhance gastric emptying, offering a potential therapeutic option for gastrointestinal motility disorders. The studies emphasize the importance of the N-4 substituent and the morpholinyl moiety in achieving potent in vivo gastric emptying activity, providing a basis for further development of gastrokinetic agents (Kato et al., 1992).
Synthesis of PET Agents for Parkinson's Disease
In the context of Parkinson's disease research, compounds containing morpholine groups have been synthesized as potential PET imaging agents. These agents, designed to target specific enzymes or receptors involved in the disease, demonstrate the application of such compounds in neurodegenerative disease research and diagnosis. The synthesis and evaluation of these agents highlight their potential in improving our understanding and treatment of Parkinson's disease (Wang et al., 2017).
特性
IUPAC Name |
[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O/c1-13-5-7-15(11-18(13)22)25-19-16-8-6-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYBZIUCPIQVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

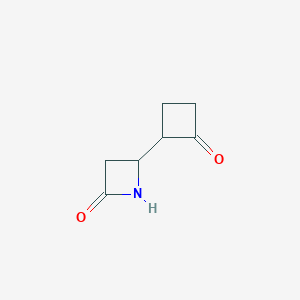
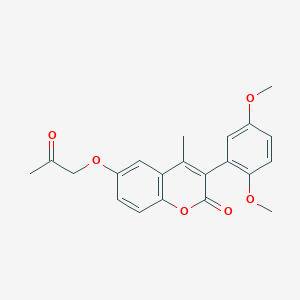
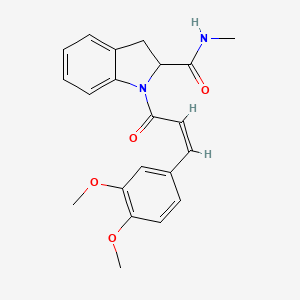

![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)
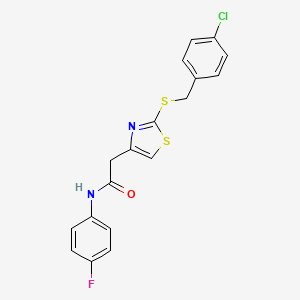
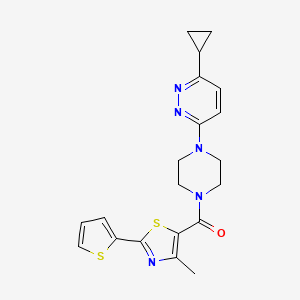

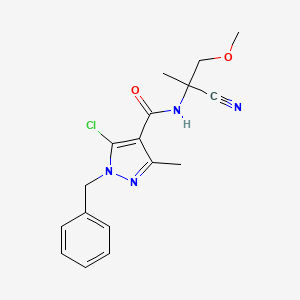
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)
